Ifenprodil
Overview
Description
Ifenprodil is an inhibitor of the NMDA receptor, specifically of GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . It also inhibits GIRK channels, and interacts with alpha1 adrenergic, serotonin, and sigma receptors .
Synthesis Analysis
Ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC . The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis .
Molecular Structure Analysis
Ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . It acts as a non-competitive antagonist . The configuration did not influence considerably the GluN2B-NMDA receptor binding .
Chemical Reactions Analysis
Ifenprodil is an allosteric regulator that was first shown to bind the NMDARs in the 1990s . It binds at the NTDs and forms another layer of regulation .
Physical And Chemical Properties Analysis
Ifenprodil has a chemical formula of C21H27NO2 and a molar mass of 325.445 .
Scientific Research Applications
Ifenprodil's Mechanism of Action and Potential Therapeutic Uses
Ifenprodil, as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, selectively inhibits receptors containing the NR2B subunit. This property makes it a useful tool for studying NMDA receptor subtypes both in vitro and in vivo. Its unusual activity-dependence and the potential increase in proton inhibition of NMDA receptors by ifenprodil suggest therapeutic potential as neuroprotectants, anticonvulsants, analgesics, and treatments for Parkinson's disease and other nervous system disorders. However, the precise location of the ifenprodil binding site and the structural basis of its effects are still being researched (Williams, 2001).
Ifenprodil in Epilepsy Treatment
Ifenprodil has shown anti-epileptic effects on a neuronal level in humans. In a study involving patients with epilepsy caused by malformations of cortical development (MCD), ifenprodil significantly decreased the excitability of neocortical pyramidal neurons. This suggests a potential specific treatment for refractory epilepsy caused by MCD (Wang et al., 2017).
Ifenprodil's Role in Analgesia
Ifenprodil and related compounds are selective antagonists of NR2B-containing NMDA receptors and have demonstrated antinociceptive effects in preclinical pain models. While human trials have confirmed their good tolerability, their efficacy in pain patients compared to other NMDA receptor antagonists remains to be fully demonstrated (Chizh, Headley, & Tzschentke, 2001).
Binding Site and Neuroprotective Properties of Ifenprodil
Ifenprodil binds to the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the NR2B subunit of NMDA receptors. The study of its binding and inhibitory properties has provided insights into the design of novel NR2B-selective antagonists, which are potential neuroprotectants (Perin-Dureau et al., 2002).
Ifenprodil's Impact on Calcium Channel Activity and Potential in Ischemic Injury
Ifenprodil and its derivatives, like eliprodil, have been shown to inhibit neuronal calcium channel currents. These properties have been explored in the context of global cerebral ischemia, suggesting potential neuroprotective effects against ischemia-induced neurodegeneration. The ability of ifenprodil to block N and P-type voltage-dependent calcium channels underscores its therapeutic potential in conditions such as stroke or brain injuries (Bath et al., 1996).
Ifenprodil's Interactions with NR2B Subunit of NMDA Receptor
The interaction of ifenprodil with the NR2B subunit of the NMDA receptor is a key aspect of its pharmacological profile. Research on ifenprodil's binding affinities and inhibition mechanisms helps in understanding its selective antagonistic properties and potential application in conditions involving NMDA receptors (Gallagher, Huang, Pritchett, & Lynch, 1996).
Ifenprodil's Influence on Brain Aquaporin 4 and Cardiac Arrest Outcomes
Ifenprodil's role extends to influencing aquaporin 4 (AQP4), a brain water-selective channel, especially following cardiac arrest. Research suggests that ifenprodil treatment is associated with the downregulation of brain AQP4, which may contribute to its protective effects against brain edema and other complications post-cardiac arrest (Xiao et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045656 | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ifenprodil | |
CAS RN |
23210-56-2, 23210-58-4 | |
Record name | Ifenprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23210-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ifenprodil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifenprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ifenprodil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IFENPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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